molecular formula C14H17N5O4 B13927213 (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13927213
M. Wt: 319.32 g/mol
InChI Key: LGCSVJHSDHLJRH-ZLBRTTDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety with multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base via glycosylation reactions, often using Lewis acids as catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes with optimizations for yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The ethynyl and hydroxymethyl groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyinosine: An antiviral compound with structural similarities.

    Zidovudine: An antiretroviral medication with a related sugar moiety.

Uniqueness

The unique combination of functional groups in (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10+,13-,14-/m1/s1

InChI Key

LGCSVJHSDHLJRH-ZLBRTTDGSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@]([C@H](O3)CO)(C#C)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.